N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide

Description

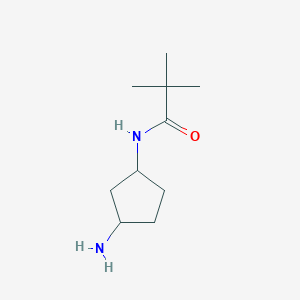

N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide is a cyclopentane-based amide derivative characterized by a 3-aminocyclopentyl group linked to a 2,2-dimethylpropanamide (pivalamide) moiety. The pivalamide group is known for enhancing metabolic stability and bioavailability in drug candidates, as seen in analogs like N-(3-aminophenyl)-2,2-dimethylpropanamide and pyridyl-substituted derivatives .

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

InChI Key |

VXRVQEVLWNOBOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide typically involves the reaction of 3-aminocyclopentylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study the effects of cyclopentyl derivatives on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

- Aromatic vs. Cyclic Aliphatic Amines: N-(3-Aminophenyl)-2,2-dimethylpropanamide (CAS 41402-58-8): Features a phenyl ring with a para-amine group, offering planar aromaticity for π-π interactions. Molecular weight: 164.21 g/mol . N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-93-3): Incorporates a methoxy group at the meta position, increasing lipophilicity (logP ~2.7) compared to unsubstituted analogs . N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide: Contains fluorine and methyl groups, enhancing steric bulk and electronic effects. Molecular weight: 209.26 g/mol; logP: 2.73 .

Heterocyclic Derivatives

- Pyridyl Substitutions :

- N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (CAS 1358-77-1): Synthesized via lithiation-iodination (70% yield) with 95.9% purity. Used as an intermediate in cross-coupling reactions .

- N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS 446299-84-9): Bromine substitution enables further functionalization. Molecular weight: 271.15 g/mol .

Complex Hybrid Structures

- Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds like 20a–20h (e.g., N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide) exhibit antitumor activity. These feature dual pivalamide groups and achieve yields of 86–92% via Pd/C-catalyzed hydrogenation .

Purity and Characterization

- HPLC Purity : Pyridyl derivatives (e.g., N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide) show 95.9% purity via HPLC , while aromatic analogs like N-(3-methoxyphenyl)-2,2-dimethylpropanamide are validated by NMR and HRMS .

- NMR Data : Key signals include δ 1.2 ppm (pivalamide CH3) and δ 6.5–8.5 ppm (aromatic/heterocyclic protons) .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Analogs

*Predicted values based on structural analogs.

Biological Activity

N-(3-Aminocyclopentyl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a modulator of neurotransmitter receptors and may influence signaling pathways involved in neurological disorders. The specific mechanisms include:

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release.

- Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test were utilized to assess these effects.

- In Vitro Studies : Cell culture studies revealed that the compound can reduce cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its potential use as a neuroprotective agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.